molecular formula C22H16F2N2O3S B2631493 4-BENZYL-N-[(3,5-DIFLUOROPHENYL)METHYL]-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE CAS No. 1251695-89-2

4-BENZYL-N-[(3,5-DIFLUOROPHENYL)METHYL]-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE

Cat. No.: B2631493
CAS No.: 1251695-89-2
M. Wt: 426.44
InChI Key: IPORXTOAZBOGRZ-UHFFFAOYSA-N
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Description

4-BENZYL-N-[(3,5-DIFLUOROPHENYL)METHYL]-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, a benzyl group, and a difluorophenylmethyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Chemical Reactions Analysis

4-BENZYL-N-[(3,5-DIFLUOROPHENYL)METHYL]-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its unique chemical structure and biological activity. For example, derivatives of thienopyridines have been studied for their antiviral, anti-inflammatory, and anticancer properties . Additionally, the compound’s ability to interact with specific molecular targets makes it a valuable tool in drug discovery and development .

Mechanism of Action

The mechanism of action of 4-BENZYL-N-[(3,5-DIFLUOROPHENYL)METHYL]-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

4-BENZYL-N-[(3,5-DIFLUOROPHENYL)METHYL]-7-HYDROXY-5-OXO-4H,5H-THIENO[3,2-B]PYRIDINE-6-CARBOXAMIDE can be compared with other similar compounds, such as indole derivatives and other thienopyridine derivatives. These compounds share some structural similarities but differ in their specific functional groups and biological activities. For example, indole derivatives are known for their diverse biological activities, including antiviral and anticancer properties . The unique combination of functional groups in this compound sets it apart from other compounds and contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

4-benzyl-N-[(3,5-difluorophenyl)methyl]-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N2O3S/c23-15-8-14(9-16(24)10-15)11-25-21(28)18-19(27)20-17(6-7-30-20)26(22(18)29)12-13-4-2-1-3-5-13/h1-10,27H,11-12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPORXTOAZBOGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=C(C2=O)C(=O)NCC4=CC(=CC(=C4)F)F)O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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